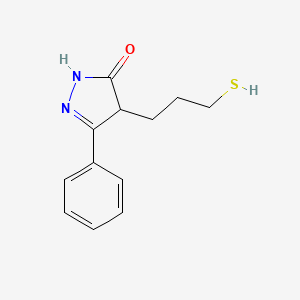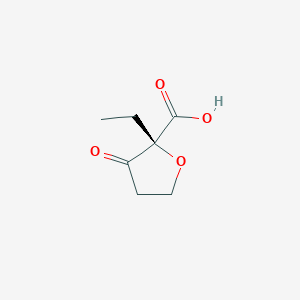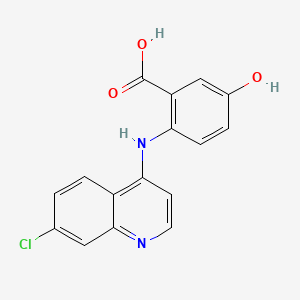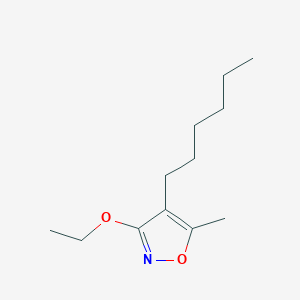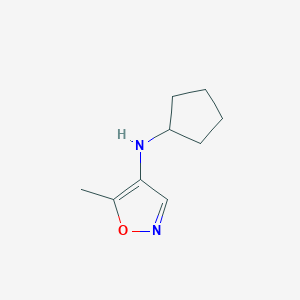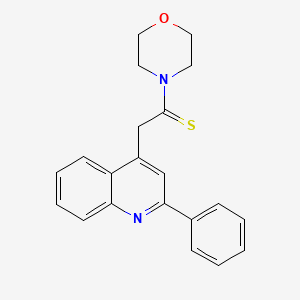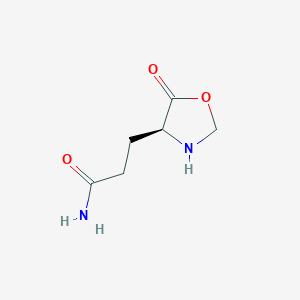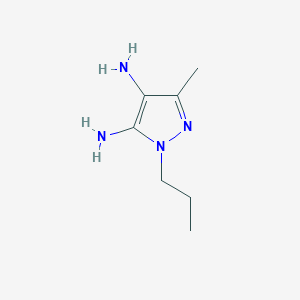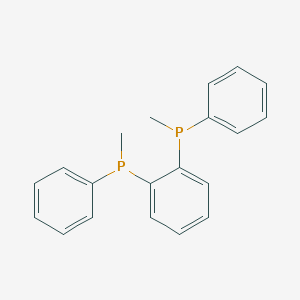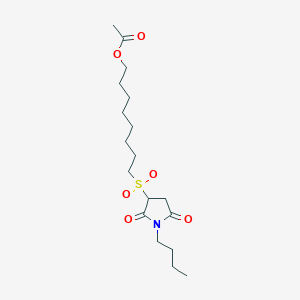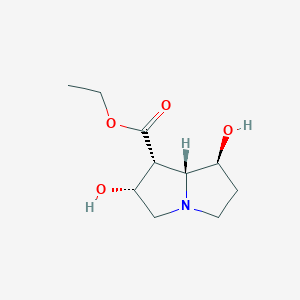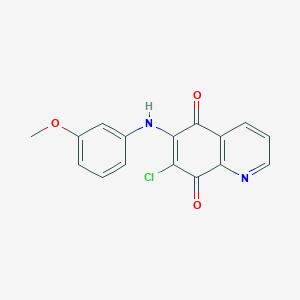
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylallyl bromide with pyrrole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the pyrrole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Allyl-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylpropyl)-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylbutyl)-1H-pyrrol-2-yl)ethanone
Comparison: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-[1-(2-methylprop-2-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6H,1,7H2,2-3H3 |
InChI-Schlüssel |
LBIYSXNMLMJPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


